molecular formula C11H12N2O2S B505584 (2-Amino-benzothiazol-6-yl)-acetic acid ethyl ester CAS No. 68195-02-8

(2-Amino-benzothiazol-6-yl)-acetic acid ethyl ester

Cat. No. B505584
CAS RN: 68195-02-8
M. Wt: 236.29g/mol
InChI Key: HBYRGKVSKZCQGF-UHFFFAOYSA-N
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Description

“(2-Amino-benzothiazol-6-yl)-acetic acid ethyl ester” is a chemical compound with the CAS Number: 68195-02-8 . It has a molecular weight of 237.3 and its IUPAC name is ethyl 2-(2-amino-1H-1lambda3-benzo[d]thiazol-6-yl)acetate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H13N2O2S/c1-2-15-10(14)6-7-3-4-8-9(5-7)16-11(12)13-8/h3-5,16H,2,6H2,1H3,(H2,12,13) . This code provides a specific string of characters that represents the molecular structure of the compound.

Scientific Research Applications

Chemistry and Structural Properties

Benzothiazole derivatives, including compounds like "(2-Amino-benzothiazol-6-yl)-acetic acid ethyl ester," are recognized for their chemical variability and the ability to participate in complex formation. They exhibit a wide range of properties, including spectroscopic, magnetic, and electrochemical activities. The structural diversity of these compounds allows for their use in developing new materials and drugs, indicating significant potential in research and application areas (Boča, Jameson, & Linert, 2011; Zhilitskaya, Shainyan, & Yarosh, 2021).

Biological and Pharmacological Applications

Benzothiazole derivatives are pivotal in medicinal chemistry due to their broad spectrum of biological activities. They are found in many synthetic bioactive molecules and natural products, displaying antiviral, antimicrobial, anti-inflammatory, and antitumor activities. The unique properties of the benzothiazole scaffold make it a crucial moiety for developing pharmacologically active compounds, highlighting its rapid growth and interest within the medicinal chemistry field (Bhat & Belagali, 2020; Elamin, Abd Elaziz, & Abdallah, 2020).

Antioxidant Properties

The antioxidant capacities of benzothiazole derivatives have been explored, demonstrating their potential in preventing oxidative stress and related diseases. The reaction pathways involved in their antioxidant activities provide insights into developing new antioxidants with improved efficacy and specificity (Ilyasov, Beloborodov, Selivanova, & Terekhov, 2020).

Chemotherapeutic Potential

The chemotherapeutic applications of benzothiazole derivatives have been extensively reviewed, highlighting their potential as anticancer agents. These compounds exhibit a wide range of activities against various cancer cell lines, making them promising candidates for drug development and cancer therapy (Kamal, Hussaini, & Mohammed, 2015; Ahmed et al., 2012).

Safety and Hazards

The safety data sheet (SDS) for this compound can be found online . It’s crucial to refer to the SDS for detailed safety and hazard information.

properties

IUPAC Name

ethyl 2-(2-amino-1,3-benzothiazol-6-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2S/c1-2-15-10(14)6-7-3-4-8-9(5-7)16-11(12)13-8/h3-5H,2,6H2,1H3,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBYRGKVSKZCQGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC2=C(C=C1)N=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Amino-benzothiazol-6-yl)-acetic acid ethyl ester

Synthesis routes and methods I

Procedure details

A solution of (2-amino-benzothiazol-6-yl)-acetic acid (0.61 mmol, as prepared by Meyer et al. in J. Med. Chem. 1997, 40, 1060) in absolute ethanol (10 mL) was treated with 3 drops of concentrated H2SO4 and ca. 1 g of dry 4A molecular sieves, and heated to reflux for 3 d. The reaction was concentrated to dryness in vacuo, partitioned between CH2Cl2 and saturated aqueous NaHCO3, filtered, and phases separated. The aqueous layer was extracted with CH2Cl2, and the combined organic layers were washed with water and brine, dried over Na2SO4, filtered, and the filtrate concentrated in vacuo giving the title compound as a yellow solid. 1H NMR (CDCl3) δ 7.50 (1H, m), 7.41 (1H, d, J=8.3 Hz), 7.20 (1H, dd, J=8.2 Hz, 1.9 Hz), 4.15 (2H, q, J=7.2 Hz), 3.65 (2H, s), 3.42 (4H, s [NH2+H2O]), 1.26 (3H, t, J=7.1 Hz). ESI-MS (m/z): Calcd for C11H12N2O2S: 236.1; found 237.1 (M+H).
Quantity
0.61 mmol
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reactant
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10 mL
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Synthesis routes and methods II

Procedure details

Ethyl 4-aminophenylacetate (18 g) was dissolved in acetic acid (120 ml) and ethyl thiocyanate (29.3 g) was added thereto. Under ice cooling, bromine (6.2 ml) was added dropwise thereinto over 45 minutes while maintaining the reaction temperature at about 10° C. After the completion of the addition, the resultant mixture was stirred at room temperature for 1.5 hr and then at 80° C. for about 2 hr until the reaction was completed. Then the reaction solution was poured into ice water, basified with an 8 N aqueous solution of sodium hydroxide, extracted with chloroform, washed with water, dried over anhydrous magnesium sulfate and then concentrated under reduced pressure to give the title compound (22.23 g) as orange crystals (yield: 93.66%).
Quantity
18 g
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reactant
Reaction Step One
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120 mL
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solvent
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29.3 g
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reactant
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6.2 mL
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reactant
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resultant mixture
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ice water
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aqueous solution
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Yield
93.66%

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